

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile molecular weight and formula

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Compound of Interest

Compound Name: 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

Cat. No.: B1315172

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An In-depth Technical Guide on 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **3-(2,3-Dichlorophenyl)-3-oxopropanenitrile**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

The fundamental molecular details of **3-(2,3-Dichlorophenyl)-3-oxopropanenitrile** are summarized below.

Property	Value
Molecular Formula	C ₉ H ₅ Cl ₂ NO
Molecular Weight	214.05 g/mol

Experimental Protocols

While specific experimental protocols for the synthesis of **3-(2,3-Dichlorophenyl)-3-oxopropanenitrile** are not readily available in the cited literature, a plausible two-step synthetic route can be proposed based on established chemical reactions. This involves the preparation

of a key intermediate, 2,3-dichlorobenzoyl cyanide, followed by its reaction with an acetonitrile anion.

Step 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide

This procedure is adapted from a known method for the synthesis of benzoyl cyanides from the corresponding benzoyl chlorides.

Materials:

- 2,3-Dichlorobenzoyl chloride
- Cuprous cyanide
- Toluene
- Petroleum ether

Procedure:

- A reaction vessel is charged with 2,3-dichlorobenzoyl chloride and cuprous cyanide.
- The mixture is heated to 160-165 °C and stirred at this temperature for approximately 7 hours.
- After cooling to 85 °C, toluene is added, and the mixture is stirred for an additional hour at 60 °C.
- The mixture is then cooled to 15 °C, and the inorganic salts are removed by filtration.
- The solvent is distilled from the filtrate under reduced pressure.
- The crude product is crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide[1].

Step 2: Synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

This proposed method is based on the general principle of acylation of the acetonitrile anion with an acyl cyanide.

Materials:

- 2,3-Dichlorobenzoyl cyanide
- Acetonitrile
- A strong, non-nucleophilic base (e.g., potassium tert-butoxide or sodium amide)
- Anhydrous ethereal solvent (e.g., tetrahydrofuran)
- Aqueous acid (for work-up)

Procedure:

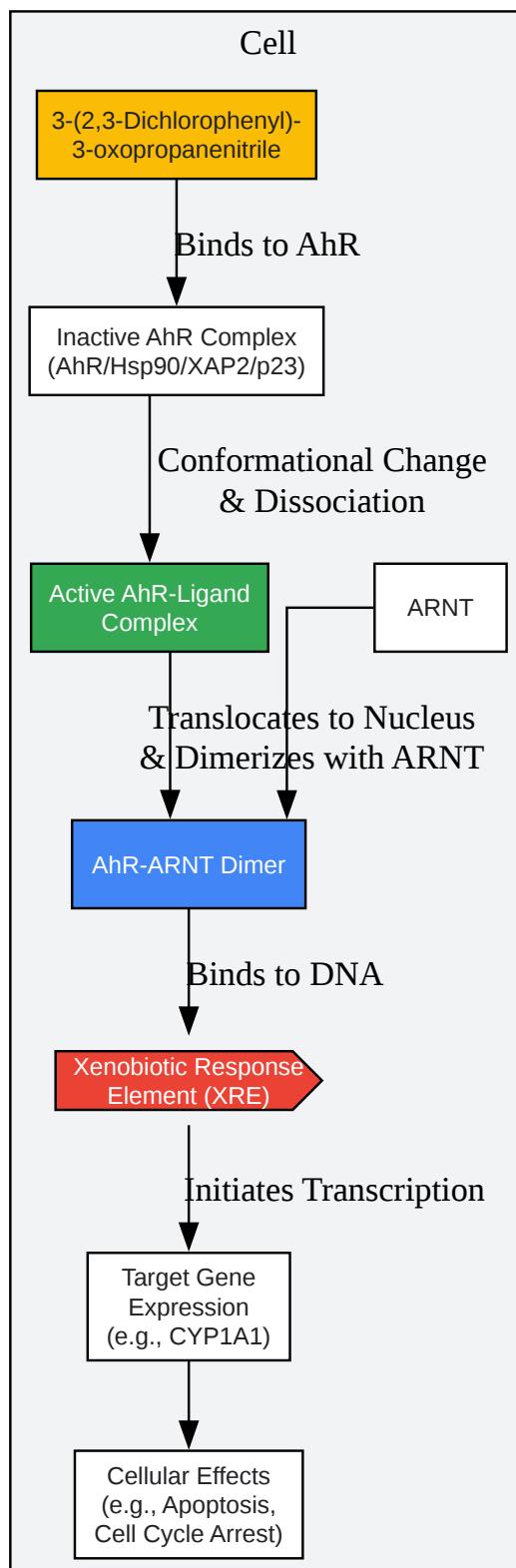
- In a flame-dried reaction vessel under an inert atmosphere, a solution of acetonitrile in the anhydrous ethereal solvent is prepared.
- The solution is cooled, and the strong base is added to generate the acetonitrile anion.
- A solution of 2,3-dichlorobenzoyl cyanide in the same solvent is then added dropwise to the acetonitrile anion solution.
- The reaction is stirred, and its progress is monitored by a suitable technique such as thin-layer chromatography.
- Upon completion, the reaction is quenched by the addition of a weak aqueous acid.
- The product is extracted into an organic solvent, washed, dried, and purified using standard techniques like column chromatography.

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity of **3-(2,3-Dichlorophenyl)-3-oxopropanenitrile** are limited. However, related compounds, such as certain dichlorophenylacrylonitriles, have been shown to exhibit cytotoxicity in breast cancer cell lines and act as ligands for the Aryl

Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and has been implicated in the control of cell proliferation and differentiation.

Based on this, a hypothetical signaling pathway for **3-(2,3-Dichlorophenyl)-3-oxopropanenitrile** is proposed below. It is crucial to note that this pathway is speculative and requires experimental validation.



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Caption: Hypothetical AhR signaling pathway for the compound.

This diagram illustrates a potential mechanism where the compound enters the cell and binds to the inactive Aryl Hydrocarbon Receptor (AhR) complex in the cytoplasm. This binding event could lead to a conformational change, dissociation of chaperone proteins, and translocation of the activated AhR-ligand complex into the nucleus. In the nucleus, it would dimerize with the AhR Nuclear Translocator (ARNT). This heterodimer could then bind to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. The resulting gene products may then mediate cellular effects such as apoptosis or cell cycle arrest.

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References

- 1. A green, economical synthesis of β -ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
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